molecular formula C19H19N7O6 B12980525 (S)-2-(4-(((2-Amino-4-oxo-3,4-dihydropteridin-7-yl)methyl)amino)benzamido)pentanedioic acid

(S)-2-(4-(((2-Amino-4-oxo-3,4-dihydropteridin-7-yl)methyl)amino)benzamido)pentanedioic acid

Cat. No.: B12980525
M. Wt: 441.4 g/mol
InChI Key: AGSJDPWOEUMTCN-LBPRGKRZSA-N
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Description

(S)-2-(4-(((2-Amino-4-oxo-3,4-dihydropteridin-7-yl)methyl)amino)benzamido)pentanedioic acid is a complex organic compound with potential applications in various scientific fields. This compound features a pteridine ring, which is a common structural motif in many biologically active molecules, including folic acid and its derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(4-(((2-Amino-4-oxo-3,4-dihydropteridin-7-yl)methyl)amino)benzamido)pentanedioic acid typically involves multi-step organic reactions. The process may start with the preparation of the pteridine ring, followed by the introduction of the amino and benzamido groups. The final step often involves the coupling of the pteridine derivative with a pentanedioic acid derivative under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(4-(((2-Amino-4-oxo-3,4-dihydropteridin-7-yl)methyl)amino)benzamido)pentanedioic acid can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The oxo group in the pteridine ring can be reduced to a hydroxyl group.

    Substitution: The benzamido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Chemistry

In chemistry, (S)-2-(4-(((2-Amino-4-oxo-3,4-dihydropteridin-7-yl)methyl)amino)benzamido)pentanedioic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biology, this compound may be studied for its potential role in enzymatic reactions, given its structural similarity to folic acid derivatives. It could serve as a substrate or inhibitor for enzymes involved in folate metabolism.

Medicine

In medicine, this compound could be investigated for its potential therapeutic applications. Its structural features suggest it may interact with biological targets relevant to diseases such as cancer or bacterial infections.

Industry

In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-2-(4-(((2-Amino-4-oxo-3,4-dihydropteridin-7-yl)methyl)amino)benzamido)pentanedioic acid likely involves its interaction with specific molecular targets, such as enzymes or receptors. The pteridine ring may mimic natural substrates, allowing the compound to bind to active sites and modulate enzymatic activity. The benzamido and pentanedioic acid groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Folic Acid: A vitamin involved in DNA synthesis and repair.

    Methotrexate: A chemotherapy agent that inhibits dihydrofolate reductase.

    Leucovorin: A folate analog used to enhance the efficacy of chemotherapy.

Uniqueness

(S)-2-(4-(((2-Amino-4-oxo-3,4-dihydropteridin-7-yl)methyl)amino)benzamido)pentanedioic acid is unique due to its specific combination of functional groups and stereochemistry. This uniqueness may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C19H19N7O6

Molecular Weight

441.4 g/mol

IUPAC Name

(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-7-yl)methylamino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C19H19N7O6/c20-19-25-15-14(17(30)26-19)22-8-11(23-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,23,25,26,30)/t12-/m0/s1

InChI Key

AGSJDPWOEUMTCN-LBPRGKRZSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=CN=C3C(=O)NC(=NC3=N2)N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=O)NC(=NC3=N2)N

Origin of Product

United States

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